molecular formula C12H12N2O B12970149 1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone

1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone

Cat. No.: B12970149
M. Wt: 200.24 g/mol
InChI Key: DDXBIFSUKJCUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with an o-tolyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone typically involves the reaction of o-tolyl imidazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification process may involve crystallization or distillation techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The ethanone moiety can also participate in nucleophilic addition reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    1-(2-Phenyl-1H-imidazol-5-yl)ethanone: A structurally similar compound with a phenyl group instead of an o-tolyl group.

    1-(2-(p-Tolyl)-1H-imidazol-5-yl)ethanone: An isomer with a p-tolyl group instead of an o-tolyl group.

Uniqueness

1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[2-(2-methylphenyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H12N2O/c1-8-5-3-4-6-10(8)12-13-7-11(14-12)9(2)15/h3-7H,1-2H3,(H,13,14)

InChI Key

DDXBIFSUKJCUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.